molecular formula C17H19F2NO2 B2693153 1-{3-[(2,4-Difluorophenyl)methyl]-3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl}prop-2-en-1-one CAS No. 2093805-83-3

1-{3-[(2,4-Difluorophenyl)methyl]-3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl}prop-2-en-1-one

Cat. No. B2693153
CAS RN: 2093805-83-3
M. Wt: 307.341
InChI Key: VDYRQFUVTPYASO-UHFFFAOYSA-N
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Description

1-{3-[(2,4-Difluorophenyl)methyl]-3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl}prop-2-en-1-one, also known as tropinone , is a bicyclic organic compound. Its chemical formula is C₈H₁₅NO , and its molecular weight is approximately 141.21 g/mol . Tropinone belongs to the tropane alkaloid family and exhibits intriguing pharmacological properties.


Synthesis Analysis

Tropinone can be synthesized through various methods, including the Robinson tropinone synthesis . This synthetic route involves cyclization of an α,β-unsaturated ketone with an amine, resulting in the formation of the bicyclic structure . Researchers have explored alternative synthetic pathways to access tropinone derivatives with modified substituents.


Molecular Structure Analysis

The molecular structure of tropinone consists of an eight-membered bicyclic ring , containing a nitrogen atom. The endo configuration of the substituents on the ring is crucial for its biological activity. The hydroxyl group at the 3-position and the methyl group at the 8-position play essential roles in its interactions with biological targets .

Mechanism of Action

Tropinone’s biological activity arises from its interaction with muscarinic acetylcholine receptors . It exhibits anticholinergic effects, affecting neurotransmission and smooth muscle contraction. Additionally, tropinone derivatives may have potential as analgesics , antispasmodics , or even in drug design .

properties

IUPAC Name

1-[3-[(2,4-difluorophenyl)methyl]-3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F2NO2/c1-2-16(21)20-13-5-6-14(20)10-17(22,9-13)8-11-3-4-12(18)7-15(11)19/h2-4,7,13-14,22H,1,5-6,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDYRQFUVTPYASO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1C2CCC1CC(C2)(CC3=C(C=C(C=C3)F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{3-[(2,4-Difluorophenyl)methyl]-3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl}prop-2-en-1-one

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